7,7-Diiodoheptanenitrile
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Overview
Description
7,7-Diiodoheptanenitrile is an organic compound characterized by the presence of two iodine atoms attached to the seventh carbon of a heptanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Diiodoheptanenitrile typically involves the iodination of heptanenitrile. One common method is the reaction of heptanenitrile with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 7,7-Diiodoheptanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form heptanenitrile or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of heptanoic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed:
Substitution: Formation of various substituted heptanenitrile derivatives.
Reduction: Formation of heptanenitrile.
Oxidation: Formation of heptanoic acid derivatives.
Scientific Research Applications
7,7-Diiodoheptanenitrile has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7,7-Diiodoheptanenitrile involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Heptanenitrile: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
7,7-Dibromoheptanenitrile: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
7,7-Dichloroheptanenitrile:
Uniqueness: The iodine atoms enhance its ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .
Properties
CAS No. |
823180-30-9 |
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Molecular Formula |
C7H11I2N |
Molecular Weight |
362.98 g/mol |
IUPAC Name |
7,7-diiodoheptanenitrile |
InChI |
InChI=1S/C7H11I2N/c8-7(9)5-3-1-2-4-6-10/h7H,1-5H2 |
InChI Key |
VLHQUJMSNVEWJU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC#N)CCC(I)I |
Origin of Product |
United States |
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